molecular formula C13H9ClN4O2S B2547315 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 941878-67-7

2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Cat. No.: B2547315
CAS No.: 941878-67-7
M. Wt: 320.75
InChI Key: MNRDEAVWRAQLDA-UHFFFAOYSA-N
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Description

2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a chemical compound belonging to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves the following steps:

  • Formation of Thiazolo[3,2-a]pyrimidin-6-yl Derivative: : This can be achieved by reacting appropriate thiazole derivatives with suitable reagents under controlled conditions.

  • Nicotinamide Coupling: : The final step involves coupling the chlorinated thiazolo[3,2-a]pyrimidin-6-yl derivative with nicotinamide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining safety standards. Large-scale reactors and continuous flow processes are often employed to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thiazole ring to its oxidized form.

  • Reduction: : Reduction of the nitro group in the nicotinamide moiety.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like iron (Fe) and hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Oxidized thiazole derivatives.

  • Reduction: : Reduced nicotinamide derivatives.

  • Substitution: : Substituted thiazolo[3,2-a]pyrimidin-6-yl derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activities, such as antitumor and antibacterial properties.

  • Medicine: : Potential use in developing new therapeutic agents.

  • Industry: : Employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Inhibition or activation of certain biochemical pathways that lead to its biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activities. Similar compounds include:

  • Thiazolo[3,2-a]pyrimidines: : Other derivatives within this class.

  • Nicotinamide Derivatives: : Compounds with similar nicotinamide moieties.

  • Chlorinated Heterocycles: : Other chlorinated compounds with similar heterocyclic structures.

These compounds may have different biological activities and applications based on their structural differences.

Properties

IUPAC Name

2-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-7-9(12(20)18-5-6-21-13(18)16-7)17-11(19)8-3-2-4-15-10(8)14/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRDEAVWRAQLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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